9-Methyldecanoic acid

Vue d'ensemble

Description

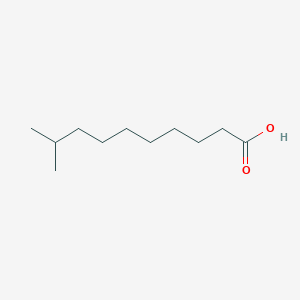

9-Methyldecanoic acid is a medium-chain fatty acid with the molecular formula C11H22O2. This compound is also known by other names such as 9-methylcapric acid and isoundecanoic acid .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 9-methyldecanoic acid can be achieved through various methods. One common approach involves the oxidation of 9-methyldecanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to ensure complete oxidation to the carboxylic acid.

Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic hydrogenation of 9-methyldecanoate esters. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The ester is first prepared by esterification of 9-methyldecanol with a suitable carboxylic acid, followed by hydrogenation to yield the desired acid .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidation products, including aldehydes and ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to its corresponding alcohol, 9-methyldecanol, using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: this compound can participate in substitution reactions, particularly nucleophilic acyl substitution, where the carboxyl group is replaced by other functional groups. Common reagents for these reactions include thionyl chloride and phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Thionyl chloride, phosphorus tribromide, anhydrous conditions.

Major Products Formed:

Oxidation: Aldehydes, ketones.

Reduction: 9-Methyldecanol.

Substitution: Various acyl derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

Metabolic Studies

Research has shown that 9-methyldecanoic acid is involved in metabolic pathways within certain plant species, such as Solanum pennellii. Studies indicate that this fatty acid plays a role in the biosynthesis of other important compounds, contributing to the overall metabolic profile of the plant .

Table 1: Metabolic Pathways Involving this compound

| Pathway | Organism | Role |

|---|---|---|

| Fatty Acid Biosynthesis | Solanum pennellii | Precursor for longer-chain fatty acids |

| Lipid Metabolism | Various organisms | Energy storage and membrane formation |

Enzymatic Activity

The compound has been studied for its interaction with specific enzymes involved in fatty acid metabolism. For instance, it has been shown to influence the activity of acyl-CoA synthetases, which are crucial for fatty acid activation .

Pharmaceutical Applications

This compound has potential applications in pharmaceuticals due to its properties as a surfactant and emulsifier. It is being investigated for use in drug formulations, particularly in enhancing the solubility and bioavailability of hydrophobic drugs.

Case Study: Drug Delivery Systems

Recent studies have explored the incorporation of this compound into lipid-based drug delivery systems. These systems leverage the fatty acid's ability to form micelles, improving the delivery of poorly soluble drugs .

Food Industry Applications

In the food industry, this compound is recognized for its flavoring properties. It is used as a flavor enhancer in various food products, contributing fruity and waxy notes that are desirable in culinary applications.

Table 2: Food Products Utilizing this compound

| Product Type | Application |

|---|---|

| Dairy Products | Flavor enhancer |

| Baked Goods | Improves taste profile |

| Confectionery | Adds fruity notes |

Cosmetic and Personal Care Products

The surfactant properties of this compound make it suitable for use in cosmetic formulations. It is included in skin care products for its emollient effects, providing moisture and enhancing skin texture.

Case Study: Skin Care Formulations

A study on skin care formulations demonstrated that incorporating this compound significantly improved the moisturizing properties of lotions and creams, making them more effective for dry skin .

Mécanisme D'action

The mechanism of action of 9-methyldecanoic acid involves its interaction with various molecular targets and pathways. As a fatty acid, it can be incorporated into cellular membranes, affecting their fluidity and function. It may also interact with enzymes involved in lipid metabolism, influencing processes such as fatty acid oxidation and synthesis. Additionally, this compound can act as a signaling molecule, modulating pathways related to inflammation and cellular stress responses .

Comparaison Avec Des Composés Similaires

Decanoic acid: A straight-chain fatty acid with similar properties but lacking the methyl group at the ninth position.

Nonanoic acid: A shorter-chain fatty acid with one less carbon atom.

Undecanoic acid: A longer-chain fatty acid with one additional carbon atom.

Uniqueness: 9-Methyldecanoic acid is unique due to the presence of a methyl group at the ninth position, which can influence its physical and chemical properties. This structural feature can affect its reactivity, solubility, and interaction with biological molecules, distinguishing it from other medium-chain fatty acids .

Activité Biologique

9-Methyldecanoic acid, a medium-chain fatty acid, has garnered attention for its potential biological activities. This compound is structurally characterized by a methyl group at the 9th carbon of the decanoic acid chain, which may influence its interaction with biological systems. This article explores the biological activity of this compound, including its effects on cellular processes, potential therapeutic applications, and relevant case studies.

- Chemical Formula : C₁₁H₂₂O₂

- Molecular Weight : 186.29 g/mol

- Structure : A linear chain fatty acid with a methyl group at the ninth position.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a study highlighted the cytotoxic effects of 3-hydroxy-9-methyldecanoic acid against P-388 leukemia and A-549 lung cancer cells, demonstrating IC₅₀ values in the micromolar range .

Table 1: Cytotoxic Effects of 3-Hydroxy-9-Methyldecanoic Acid

| Cell Line | IC₅₀ (µM) |

|---|---|

| P-388 | 6.0 |

| A-549 | 4.5 |

| HT-29 | 5.2 |

| MEL-28 | 7.1 |

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In particular, it has been reported to inhibit the growth of certain pathogenic bacteria and fungi. The compound's mechanism may involve disrupting microbial membrane integrity or inhibiting key metabolic pathways.

Case Study: Antimicrobial Effects

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Candida albicans. The results indicated that concentrations as low as 50 µg/mL could inhibit bacterial growth effectively .

Anti-inflammatory Effects

Inflammation plays a critical role in various chronic diseases. Preliminary studies suggest that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . This activity suggests potential therapeutic applications in treating inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Disruption : The fatty acid's hydrophobic nature allows it to integrate into lipid membranes, potentially disrupting cellular integrity in pathogens.

- Cytotoxicity Induction : It may induce apoptosis in cancer cells through mitochondrial pathways.

- Cytokine Modulation : The compound may alter signaling pathways involved in inflammation.

Research Findings

Recent research has focused on synthesizing analogs of this compound to enhance its biological activity. For example, modifications at various positions on the fatty acid chain have been explored to increase potency against specific cancer types and pathogens .

Analyse Des Réactions Chimiques

Oxidation Reactions

9-Methyldecanoic acid undergoes oxidation under controlled conditions to yield derivatives with modified functional groups:

Reduction Reactions

The carboxylic acid group is reduced to primary alcohols or alkanes under specific conditions:

Esterification and Acyl Substitution

The carboxylic acid participates in nucleophilic acyl substitution reactions:

Fischer Esterification

- Conditions : Methanol, H₂SO₄ catalyst, reflux

- Product : Methyl 9-methyldecanoate

- Yield : 95% (equilibrium-driven)

- Mechanism : Acid-catalyzed nucleophilic attack by methanol, followed by water elimination.

Acyl Chloride Formation

- Reagent : SOCl₂ or PCl₅

- Product : 9-Methyldecanoyl chloride

- Application : Intermediate for amide/ester synthesis .

Thermal Decomposition and Isomerization

Under strong acidic or thermal conditions, this compound undergoes structural rearrangements:

Biological and Metabolic Reactions

This compound participates in biochemical pathways:

Comparative Reactivity with Analogues

The methyl branch at C9 imparts steric and electronic effects:

| Property | This compound | Decanoic Acid | 9-Methyldodecanoic Acid |

|---|---|---|---|

| Solubility in H₂O (25°C) | 0.15 g/L | 0.24 g/L | 0.09 g/L |

| Melting Point | 29–29.5°C | 31.6°C | 18–20°C |

| Oxidation Rate (KMnO₄/H⁺) | 1.8 × 10⁻³ mol⁻¹s⁻¹ | 2.1 × 10⁻³ mol⁻¹s⁻¹ | 1.5 × 10⁻³ mol⁻¹s⁻¹ |

Propriétés

IUPAC Name |

9-methyldecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-10(2)8-6-4-3-5-7-9-11(12)13/h10H,3-9H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSAJTRPXXNCHGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415547 | |

| Record name | 9-methyldecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119-63-7 | |

| Record name | 9-Methyldecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-methyldecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Methyldecanoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DBV7VPE72X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 9-Methyldecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034456 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of 9-methyldecanoic acid in bacterial lipopolysaccharides (LPS)?

A1: this compound is a constituent of lipid A, the hydrophobic anchor of LPS molecules found in the outer membrane of Gram-negative bacteria. In Pseudomonas maltophilia, it exists primarily as an ester-linked fatty acid within lipid A. [, ] This structural feature contributes to the overall architecture and stability of the bacterial membrane.

Q2: Has this compound been identified in any other organisms besides bacteria?

A2: Yes, this compound has been found in the marine green alga Bryopsis sp. as part of kahalalide K, a cyclic depsipeptide with potential therapeutic properties. []

Q3: Can bacteria utilize this compound as a carbon source for growth and biosynthesis?

A3: Research suggests that Pseudomonas oleovorans can utilize this compound as a sole carbon source to produce poly(β-hydroxyalkanoate)s (PHAs). [] This bacterium incorporates the branched structure of this compound into the resulting polymer.

Q4: Are there analytical methods to identify and quantify this compound in biological samples?

A4: Gas chromatography coupled with mass spectrometry (GC-MS) has been successfully employed to identify and characterize this compound in bacterial extracts. [] This technique allows for the separation and detection of different fatty acids based on their mass-to-charge ratios.

Q5: What is the biosynthetic pathway of this compound in bacteria?

A5: While the exact biosynthetic pathway of this compound in bacteria hasn't been fully elucidated in the provided papers, it's likely synthesized through a variation of fatty acid biosynthesis pathways involving branched-chain intermediates. Further research is needed to confirm the specific enzymes and precursors involved.

Q6: What are the potential implications of this compound presence in bacterial LPS for host-pathogen interactions?

A6: The structure of lipid A, including its fatty acid composition, can influence the host immune response to bacterial infection. Variations in lipid A structure, such as the presence of this compound, may impact the recognition of LPS by the host immune system and subsequent downstream signaling events. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.